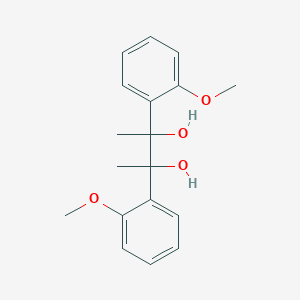
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- is an organic compound with the molecular formula C18H22O4 It is a derivative of 2,3-butanediol, where the hydrogen atoms on the hydroxyl groups are replaced by 2-methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- typically involves the reaction of 2,3-butanediol with 2-methoxyphenyl halides under basic conditions. A common method includes:
Reacting 2,3-butanediol with 2-methoxyphenyl bromide: in the presence of a base such as potassium carbonate.
Heating the reaction mixture: to facilitate the substitution reaction.
Purifying the product: through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Various alcohol derivatives.
Substitution products: Compounds with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Butanediol: The parent compound, which lacks the methoxyphenyl groups.
1,4-Butanediol: A related compound with different hydroxyl group positions.
1,3-Butanediol: Another related compound with different hydroxyl group positions.
Uniqueness
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- is unique due to the presence of the 2-methoxyphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
22800-72-2 |
|---|---|
Molekularformel |
C18H22O4 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2,3-bis(2-methoxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C18H22O4/c1-17(19,13-9-5-7-11-15(13)21-3)18(2,20)14-10-6-8-12-16(14)22-4/h5-12,19-20H,1-4H3 |
InChI-Schlüssel |
QGOSPCHCEAIZAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1OC)(C(C)(C2=CC=CC=C2OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















